molecular formula C19H26O3 B195087 19-Hydroxyandrost-4-ene-3,17-dione CAS No. 510-64-5

19-Hydroxyandrost-4-ene-3,17-dione

Cat. No. B195087
CAS RN: 510-64-5
M. Wt: 302.4 g/mol
InChI Key: XGUHPTGEXRHMQQ-BGJMDTOESA-N
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Description

19-Hydroxyandrost-4-ene-3,17-dione is an endogenous, naturally occurring steroid and androgen prohormone that is produced primarily in the adrenal glands . It is an organic chemical compound with the molecular formula C19H26O3 .


Synthesis Analysis

The synthesis of 19-Hydroxyandrost-4-ene-3,17-dione can be achieved through the conversion of phytosterols. This process involves engineered Mycobacteria and the transformation of phytosterols into 4-androstene-3,17-dione and its C1,2-dehydrogenized and 9α-hydroxylated derivatives .


Molecular Structure Analysis

The molecular structure of 19-Hydroxyandrost-4-ene-3,17-dione consists of 19 carbon atoms, 26 hydrogen atoms, and 3 oxygen atoms, giving it a molecular weight of 302.408 Da .


Chemical Reactions Analysis

The chemical reactions involving 19-Hydroxyandrost-4-ene-3,17-dione are complex and involve several steps. For instance, the conversion of phytosterols into 4-androstene-3,17-dione and its derivatives involves the action of 3-ketosteroid-1,2-dehydrogenase (KstD) and 3-ketosteroid-9α-hydroxylase (Ksh) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 19-Hydroxyandrost-4-ene-3,17-dione include a molecular weight of 302.4079 and a molecular formula of C19H26O3 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • 19-Hydroxyandrost-4-ene-3,17-dione has been utilized in chemical synthesis, specifically in the formation of cyclic ethers and dihydroxy dione compounds. Studies have explored its conversion into various products under different reaction conditions (Hrycko & Morand, 1990).

Biological Activities and Interactions

  • Research has evaluated the mineralocorticoid activity of 19-Hydroxyandrost-4-ene-3,17-dione, finding it amplifies the action of subthreshold doses of aldosterone in adrenalectomized rats (Sekihara, Ohsawa, & Kosaka, 1979).
  • The compound has been investigated for its role in enzymatic dehydrogenation processes, such as in the conversion of estr-4-ene-3,17-dione-1-3H (Brodie & Warg, 1967).

Inhibition Studies

  • 19-Hydroxyandrost-4-ene-3,17-dione has been studied as a potential inhibitor in biological processes like 19-hydroxylation, contributing to understanding the biosynthesis of specific hormones and the development of hypertension treatments (Griffing, Holbrook, Melby, & Brodie, 1988).

Microbial Transformations

  • The compound's transformation by fungi, such as Beauveria bassiana, has been examined, revealing its conversion into hydroxylated and reduced metabolites (Xiong et al., 2006).

Steroid Receptor Activities

  • Studies have investigated its androgenic and estrogenic activities, examining its metabolites and their effects in yeast-based assays (Keiler et al., 2018).

Stereospecificity in Aromatization

  • Research into the stereospecificity of aromatase using 19-hydroxyandrost-4-ene-3,17-dione has provided insights into enzyme-substrate interactions and the role of substrate conformation (Beusen, Kalman, & Covery, 1986).

Influence on Bile Secretion and Metabolism

  • The effects of the compound on bile secretion and metabolism have been explored, especially in the context of estrogen biosynthesis in different physiological conditions (Czerny et al., 2005).

Steroid Dimer Formation

Future Directions

Future research directions could involve mining more suitable and stronger promoters for the stable and effective expression of key rate-limiting enzymes in the phytosterol conversion pathway . Additionally, further studies could focus on improving the biocatalytic features of microbial strains for the steroid industry .

properties

IUPAC Name

(8R,9S,10S,13S,14S)-10-(hydroxymethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-16,20H,2-9,11H2,1H3/t14-,15-,16-,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUHPTGEXRHMQQ-BGJMDTOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199007, DTXSID90862078
Record name 19-Hydroxy-4-androstene-3,17-dione
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Record name 19-Hydroxyandrost-4-ene-3,17-dione,(+/-)-rel-
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Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 19-Hydroxyandrost-4-ene-3,17-dione
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Product Name

19-Hydroxyandrost-4-ene-3,17-dione

CAS RN

510-64-5, 61342-08-3
Record name 19-Hydroxyandrostenedione
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Record name 19-Hydroxy-4-androstene-3,17-dione
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Record name 19-Hydroxy-4-androstene-3,17-dione
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Record name 19-Hydroxyandrost-4-ene-3,17-dione,(+/-)-rel-
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Record name 19-hydroxyandrost-4-ene-3,17-dione
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Record name 19-HYDROXYANDROSTENEDIONE
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Record name 19-Hydroxyandrost-4-ene-3,17-dione
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
244
Citations
S Hrycko, P Morand, FL Lee… - The Journal of Organic …, 1988 - ACS Publications
Treatment of 19-hydroxyandrost-4-ene-3, 17-dione (2) with hydrogen peroxide in alkaline methanolat 0-4 C for 60-90 min gave the corresponding 40, 50-epoxide 4 in good yield. …
Number of citations: 14 pubs.acs.org
M NUMAZAWA, K HOSHI, T KONNO… - Chemical and …, 1990 - jstage.jst.go.jp
16α-Hydroxyandrost-4-ene-3, 17, 19-trione (10) was synthesized from the 16α-hydroxy-6β, 19-epoxy-17-one 3 via protection of the 16α-hydroxy function as its tert-butyldimethylsilyl …
Number of citations: 3 www.jstage.jst.go.jp
S Hrycko, P Morand - Journal of the Chemical Society, Perkin …, 1990 - pubs.rsc.org
The synthesis of 4,19-dihydroxyandrost-4-ene-3,17-dione from 19-hydroxy-4β,5-epoxy-5β-androstane-3,17-dione and from 4β,5,19-trihydroxy-5β-androstane-3,17-dione is described. …
Number of citations: 5 pubs.rsc.org
H Sekihara, N Ohsawa, K Kosaka - Biochemical and Biophysical Research …, 1979 - Elsevier
Mineralocorticoid activity of 19-hydroxyandrost-4-ene-3, 17-dione was evaluated by mineralocorticoid bioassays using adrenalectomized rats. 19-Hydroxyandrost-4-ene-3, 17-dione …
Number of citations: 46 www.sciencedirect.com
S Rakhit, M Gut - Journal of the American Chemical Society, 1964 - ACS Publications
Testosterone-19-C14 has been prepared by alkylating a readily accessible derivative of 19-nortestosterone with methyl iodide-C14. Androst-4-ene-3, 17-dione-19-H3 was prepared by …
Number of citations: 24 pubs.acs.org
PF Morand, JM Lyall - Chemical Reviews, 1968 - ACS Publications
… 19-oxoandrost-4-ene-3,17-dione (XVIII) is transformed by human placental microsomes more rapidly into estrone than 19-hydroxyandrost-4-ene-317-dione (XVII) (172, 288), it appears …
Number of citations: 80 pubs.acs.org
N Mitsuteru, M Ayako, H Kumiko, I Shigechika… - Steroids, 1990 - Elsevier
3β,l6β,l9-Trihydroxyandrost-5-en-17-one (12) was synthesized from 5α-bromo-3β-acetoxy-6β,19-ep-oxyandrostan -17-one (2) through acetoxylation at C-16β of the enol acetate 4 with …
Number of citations: 0 www.sciencedirect.com
H Sekihara, Y Yazaki - The Journal of Steroid Biochemistry and Molecular …, 1993 - Elsevier
The amplification of the action of aldosterone by 19-oxoandrost-4-ene-3, 17-dione (19-oxo-A-dione) was evaluated by mineralocorticoid bioassays using adrenalectomized rats. …
Number of citations: 1 www.sciencedirect.com
H Majgier-Baranowska - 1997 - mspace.lib.umanitoba.ca
The main goal of the thesis was to synthesize compounds which would selectively inhibit a function of steroid enzymes. Three enzymes have been targeted; 3$\alpha,20\beta$- (EC 1.1.…
Number of citations: 7 mspace.lib.umanitoba.ca
RI Dorfman - Obstetrical & Gynecological Survey, 1963 - journals.lww.com
This review will cover nomenclature of steroids, various phases of the biochemistry of steroid hormones, particularly their biosynthesis, a discussion of methods of analysis, with the …
Number of citations: 36 journals.lww.com

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